6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione is a bicyclic pyrimidine-dione derivative characterized by a pyrimidine-2,4-dione core fused with a norbornene (bicyclo[2.2.1]heptene) moiety. Its stereochemistry at the (1R,2S,4R) positions confers unique structural rigidity and reactivity, making it valuable in medicinal chemistry and materials science. The compound’s synthesis often involves esterification or Mitsunobu reactions using bicyclo[2.2.1]heptene derivatives (e.g., ((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)methanol) as key intermediates . Applications include its use as a tag molecule in interfacial inverse-electron demand Diels-Alder (IEDDA) reactions for surface functionalization and as a scaffold for calcium channel inhibitors (e.g., CaV1.3-specific antagonists) .
Properties
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-5-9(12-11(15)13-10)8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNKNKXJOSHYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Ring Closure and Retro-Diels–Alder (RDA) Reaction Sequence
- Starting from chiral norbornene derivatives, a domino ring closure approach is used to form isoindoloquinazolinone intermediates.
- The bicyclic norbornene structure serves as a chiral source, retaining absolute configuration throughout the synthesis.
- The process involves Schiff base formation between the norbornene amine derivative and aldehydes, followed by ring closure under microwave irradiation at 100 °C for 30 minutes with p-toluenesulfonic acid as a catalyst.
- Subsequent copper(I)-catalyzed azide-alkyne cycloaddition (click reaction) introduces a 1,2,3-triazole ring with complete regioselectivity.
- Finally, a retro-Diels–Alder reaction conducted in 1,2-dichlorobenzene at 220 °C under microwave irradiation for 60 minutes removes the triazole moiety, yielding the pyrimidine-dione structure with the norbornene substituent intact.
- This method provides high yields and preserves stereochemical integrity throughout the transformations.
Modified Hantzsch Pyrimidine Synthesis
- A classical approach involves the Hantzsch synthesis, where ethyl acetoacetate, an aldehyde derivative of the bicyclo[2.2.1]hept-5-en-2-yl moiety, and ammonia or an amine source are condensed.
- The reaction is typically performed in ethylene glycol with a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate at 80 °C for 2-4 hours.
- After completion, extraction and purification by chromatography yield 1,4-dihydropyridine intermediates, which can be oxidized to the corresponding pyrimidine-2,4-dione derivatives.
- This method allows incorporation of the bicyclic aldehyde directly into the heterocyclic ring system, facilitating the preparation of substituted pyrimidine-2,4-diones.
Carbocyclic Nucleoside Analog Synthesis Approach
- Inspired by carbocyclic nucleoside synthesis, the bicyclic norbornene moiety is introduced via a cyclopentanone intermediate.
- Starting from protected cyclopentanone derivatives, orthogonal protection strategies enable selective functionalization at multiple positions.
- The bicyclic core is constructed and then converted into the pyrimidine-2,4-dione scaffold through multi-step sequences involving nucleophilic substitution, ring closure, and oxidation.
- This route is highly diastereoselective and allows for the synthesis of various analogs with precise stereochemical control.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Domino ring closure | Ethanol, 100 °C, microwave irradiation, 30 min, p-TsOH | 80-90 | High stereoselectivity retained |
| Click reaction (CuAAC) | Room temperature, CuSO4, sodium ascorbate, 1 h | 85-95 | Regioselective 1,4-disubstituted triazoles |
| Retro-Diels–Alder reaction | 1,2-Dichlorobenzene, 220 °C, microwave, 60 min | 75-85 | Efficient removal of triazole ring |
| Hantzsch synthesis | Ethylene glycol, 80 °C, 2-4 h, Bu4NHSO4 catalyst | 40-65 | Direct incorporation of bicyclic aldehyde |
| Carbocyclic nucleoside route | Multi-step, various protecting groups, room to reflux | 50-70 | Highly diastereoselective |
Analytical Characterization
- The stereochemical integrity is confirmed by detailed ^1H and ^13C NMR spectroscopy, including full signal assignments.
- High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) support structural confirmation.
- Optical rotation measurements verify retention of chiral centers from the bicyclic norbornene precursor.
- Chromatographic purifications are performed using silica gel with hexanes/ethyl acetate gradients monitored at UV 254 nm and 280 nm.
Research Findings and Notes
- The domino ring closure and retro-Diels–Alder strategy is notable for its efficiency and traceless chirality transfer from the norbornene structure.
- The click chemistry step offers excellent regioselectivity and mild conditions, facilitating functional group tolerance.
- The Hantzsch method provides a classical and versatile route but may have moderate yields depending on the aldehyde substrate.
- Carbocyclic nucleoside-inspired routes offer flexibility for analog synthesis but require more complex protecting group strategies and multi-step sequences.
- Microwave-assisted reactions significantly reduce reaction times and improve yields in key steps.
- The choice of solvent and catalyst is critical to maintain stereochemical purity and high reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the bicyclic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Overview
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique bicyclic structure and functional groups make it a valuable building block for synthesizing more complex molecules and exploring biological interactions.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Structure: Utilizing readily available precursors and reagents such as acetonitrile oxide.
- Attachment of the Pyrimidine Moiety: This step often requires specific catalysts to facilitate the formation of desired bonds.
- Purification and Characterization: Techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry are employed to ensure product quality.
Chemistry
This compound serves as a fundamental building block in organic synthesis:
- Building Complex Molecules: Its structure allows for further functionalization and modification to create diverse chemical entities.
Biology
Research into the biological activity of this compound is ongoing:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various pathogens.
- Biomolecular Interactions: Investigated for its ability to interact with enzymes and receptors, potentially modulating their activity.
Medicine
The compound is being explored for therapeutic applications:
- Antifungal Activity: Studies indicate that it may possess antifungal properties worthy of further investigation.
- Drug Development: Its unique structure could lead to the development of new pharmacological agents targeting specific diseases.
Material Science
This compound has potential applications in developing new materials:
- Polymer Chemistry: It can be used as a monomer in polymer synthesis due to its reactive functional groups.
Case Studies
Several research initiatives have highlighted the applications of this compound:
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various derivatives of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Drug Development
In collaboration with pharmaceutical companies, researchers investigated the efficacy of this compound in treating fungal infections. The findings demonstrated promising results in vitro, leading to further development into potential antifungal therapies.
Mechanism of Action
The mechanism of action of 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- The target compound’s norbornene group enhances steric bulk and stereochemical specificity compared to planar biphenyl or pyrido systems .
- Pyrido[2,3-d]pyrimidines (e.g., 6a–d) exhibit lower HOMO-LUMO gaps (3.91–4.10 eV) due to extended conjugation, favoring electron transfer in photochemical applications .
Key Observations :
- The target compound’s synthesis relies on stereospecific intermediates, whereas biphenyl derivatives prioritize straightforward coupling reactions .
- Microwave-assisted methods (e.g., for pyrido[2,3-d]pyrimidines) improve reaction efficiency and yields compared to traditional heating .
Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s rigid norbornene scaffold enhances binding affinity to CaV1.3 channels, comparable to Compound 51 (IC50 = 0.03 µM) .
- Biphenyl derivatives (8g–8l) demonstrate potent anti-HIV activity, highlighting the role of lipophilic substituents in viral target engagement .
Biological Activity
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure derived from bicyclo[2.2.1]heptene, which contributes to its distinct biological properties. The molecular formula is C_{11}H_{10}N_{2}O_{2}, with a molecular weight of approximately 202.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C_{11}H_{10}N_{2}O_{2} |
| Molecular Weight | 202.21 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Case Study : In a screening assay for antimicrobial activity against Staphylococcus aureus, a related pyrimidine derivative demonstrated an IC50 value of 25 µM, indicating potential for further development as an antibacterial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary research indicates that it may inhibit the proliferation of cancer cells through the induction of apoptosis.
Research Findings :
- Mechanism of Action : The compound appears to interfere with cell cycle progression and promote apoptotic pathways in cancer cell lines.
- In vitro Studies : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. Compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Data Table : Enzyme Inhibition Studies
| Enzyme | Compound Concentration | Inhibition Percentage |
|---|---|---|
| COX | 50 µM | 70% |
| LOX | 50 µM | 65% |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind to nuclear receptors involved in cell proliferation and apoptosis regulation.
- Signal Transduction Pathways : It may modulate pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and inflammation.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione?
The synthesis of this bicyclic pyrimidine-dione derivative can be approached via multistep heterocyclic coupling. A two-step method involving 6-amino-/alkylamino-/arylamino-1,3-dimethyluracils as intermediates (e.g., cyclization with bicyclic enol ethers) is effective . Key steps include:
- Step 1 : Functionalization of the pyrimidine core using nucleophilic substitution or condensation reactions.
- Step 2 : Stereoselective coupling with the bicyclo[2.2.1]heptene moiety under controlled conditions (e.g., acid catalysis in THF at 60°C) to preserve stereochemistry .
Yield optimization (50–87%) depends on solvent choice (DMF, THF), catalysts (e.g., p-toluenesulfonic acid), and temperature .
Q. How can NMR and HRMS be utilized to confirm the structure and stereochemistry of this compound?
- 1H/13C NMR : Assign peaks to confirm the bicycloheptene substituent’s stereochemistry (e.g., coupling constants for axial/equatorial protons) and pyrimidine-dione ring protons (δ 10–12 ppm for NH groups) .
- HRMS (ESI-) : Validate molecular weight (e.g., m/z calculated vs. observed within ±1 ppm) to confirm purity and absence of byproducts .
Example: For similar compounds, HRMS data matched theoretical values (e.g., C₁₄H₁₅N₃O₂ at 257.29 g/mol) .
Q. What initial biological screening assays are appropriate for evaluating this compound?
- Antimicrobial activity : Screen against Gram-positive/negative bacteria using agar dilution or microdilution assays (MIC determination) .
- HIV inhibition : Use pharmacophore-based assays (e.g., HIV Rev protein binding studies) given structural similarity to 3-hydroxypyrimidine-dione inhibitors .
- Cytotoxicity : Perform MTT assays on human cell lines to assess safety thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical control during synthesis?
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity for coupling reactions .
- Catalyst screening : Test Brønsted/Lewis acids (e.g., p-TsOH, K₂CO₃) to stabilize transition states and reduce racemization .
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic over thermodynamic products, critical for retaining the (1R,2S,4R) configuration .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 6-(4-methoxyphenyl)-thieno[2,3-d]pyrimidine-diones) to identify discrepancies .
- X-ray crystallography : Resolve ambiguous NOE or coupling constant data by determining the crystal structure .
- Isotopic labeling : Use deuterated analogs to assign overlapping proton signals in crowded regions (e.g., bicycloheptene CH₂ groups) .
Q. How can computational methods aid in understanding this compound’s interaction with biological targets?
- Molecular docking : Simulate binding to HIV Rev or bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock or Schrödinger .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with antimicrobial activity .
Q. What methodologies are used to optimize substituent effects on biological activity?
- SAR studies : Synthesize analogs with varied substituents (e.g., 4′-fluoro, 3′-methyl on biphenyl groups) and compare IC₅₀ values .
- Metabolic stability assays : Test microsomal half-life (e.g., human liver microsomes) to guide derivatization (e.g., hydroxyl → methoxy to reduce oxidation) .
- Click chemistry : Introduce triazole or tetrazole moieties via CuAAC reactions to enhance solubility or target affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
